1H-Indole-5-ethanol
Overview
Description
1H-Indole-5-ethanol, also known as Tryptophol, is an aromatic alcohol that induces sleep in humans . It is found in wine as a secondary product of ethanol fermentation . It is also produced by the trypanosomal parasite in sleeping sickness . It forms in the liver as a side-effect of disulfiram treatment .
Synthesis Analysis
A general approach for the synthesis of 1- (1 H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5- (1 H -indol-3-yl)-3 H -1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical and Chemical Properties Analysis
Indole’s unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity helps many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields .Scientific Research Applications
Crystal Structure Analysis
1H-Indole derivatives have been utilized in studying crystal structures and intermolecular interactions. For instance, the crystal structure of a 1H-indole derivative was analyzed using Hirshfeld surface and X-ray diffraction, providing insights into molecular interactions (Barakat et al., 2017).
Antibacterial and Antifungal Applications
Several 1H-indole derivatives have shown potential in antimicrobial activities. Research has demonstrated their effectiveness against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Anonymous, 2020).
Pharmaceutical Synthesis
1H-Indole derivatives play a significant role in the synthesis of pharmaceutical compounds. Their utility in one-pot synthesis of pharmaceutically interesting compounds has been highlighted, emphasizing eco-friendliness and efficiency (Brahmachari & Banerjee, 2014).
Medicinal Chemistry
Indole derivatives have been explored for their medicinal properties. For instance, a study investigated the medicinal activity of an alkaloidic compound derived from Solanum melongena, exhibiting antibacterial properties (Al-saadi et al., 2016).
Organic Synthesis
1H-Indole derivatives have been used in the synthesis of various organic compounds, as demonstrated in the preparation of pyrazolylindole derivatives using ethanol as a solvent (Jukić et al., 1999).
Spectroscopy Studies
The interaction between 1H-indole derivatives and polar molecules has been studied using spectroscopy, providing insights into complex formation and photophysical properties (Belletěte et al., 1986).
Catalysis Research
1H-Indole derivatives have been involved in studies of catalysis, such as the silicon-directed oxa-Pictet-Spengler cyclizations, highlighting their utility in organic reactions (Zhang et al., 2005).
Biological Activity Studies
Research into the biological functions of 1H-indole derivatives, particularly in relation to antimicrobial activity, has been conducted, assessing their potential in treating bacterial and fungal infections (Al-Obaidy et al., 2020).
Green Chemistry
1H-Indole derivatives have been used in the development of green chemistry protocols, emphasizing eco-friendly synthesis of biologically active compounds (Kaur et al., 2020).
Chemical Analysis
Optimized methods for the determination of indole derivatives have been developed, enhancing the understanding of their chemical properties (Kysilka & Wurst, 1988).
Mechanism of Action
Target of Action
1H-Indole-5-ethanol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. For instance, they are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Pharmacokinetics
Indole derivatives are known to be metabolized in the liver . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
For example, certain indole derivatives have been found to have inhibitory activity against influenza A . Other indole derivatives have shown anti-inflammatory and analgesic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan Changes in the gut microbiota could potentially affect the production and action of this compound
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Indole-5-ethanol, like other indole derivatives, interacts with multiple receptors, enzymes, and proteins . These interactions can influence various biochemical reactions. For instance, indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Cellular Effects
This compound can have diverse effects on different types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been found to inhibit the release of glucagon-like peptide 1 (GLP-1) at certain concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, indole derivatives have been found to bind with high affinity to multiple receptors .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, different concentrations of indole derivatives have been found to have different effects on the release of GLP-1 .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(1H-indol-5-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5,7,11-12H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANLUIKBHJYUBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281232-81-3 | |
Record name | 2-(1H-indol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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